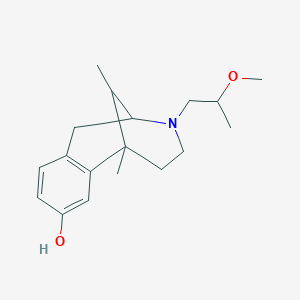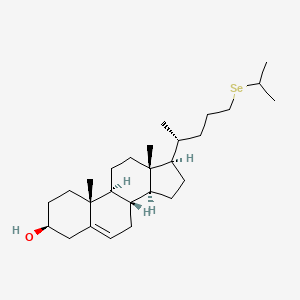
1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,11(2H)-Naphthacenetrione, 4-((6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy)-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl- is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Novel Synthesis Methods
- Naphthoand benzopyranopyrimidines, related to the queried compound, are synthesized via various methods and have applications in pharmaceutical chemistry due to their antibacterial and fungicidal activity, as well as their role as neuropeptide S receptor antagonists and antiallergic properties. This synthesis pathway is significant for producing compounds with similar structures and potential uses in pharmaceuticals (Osyanin et al., 2014).
Sugar Derivatives Synthesis
- A novel asymmetric synthesis method for preparing derivatives like methyl 6-deoxy-3-O-methyl-alpha-L-mannopyranoside using non-carbohydrate precursors has been reported. Such methods can be valuable for generating specific sugar derivatives that might be structurally related to or have applications similar to the queried compound (Du & Hu, 2006).
Cytotoxic Activity
- Acronycine analogues, which include structural features similar to the queried compound, exhibit cytotoxic activities. This suggests potential applications in developing anticancer drugs or studying cancer cell biology (Bongui et al., 2005).
Sugar Hydroxyl Modification
- Research on the modification of sugar hydroxyls, like in the synthesis of methyl 6-deoxy-3-C-methyl-alpha-L-talopyranoside, can offer insights into the synthesis and applications of compounds structurally related to the queried compound. Such studies are crucial in the field of carbohydrate chemistry and its applications in drug development (Toth et al., 2003).
Phytochemical Research
- The isolation of phytochemical compounds from Thunbergia, including derivatives that might share structural features with the queried compound, opens up avenues for natural product research and potential applications in treating diseases like diabetes (Hung et al., 2013).
Antioxidant Properties
- Research on oxidized flavonoid derivatives, such as those derived from quercetin, can provide insights into the antioxidant properties of similar compounds. This research contributes to understanding how these compounds can scavenge reactive oxygen species, which is vital in various medical and cosmetic applications (Krishnamachari et al., 2002).
Propriétés
Formule moléculaire |
C29H32O13 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |
Clé InChI |
VHJWDTPKSIFZBV-NIVUTRQNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonymes |
steffimycin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



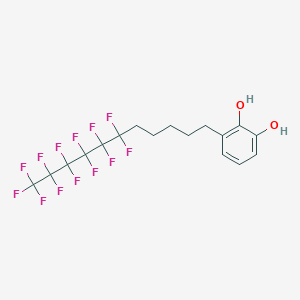
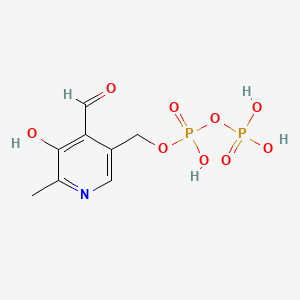
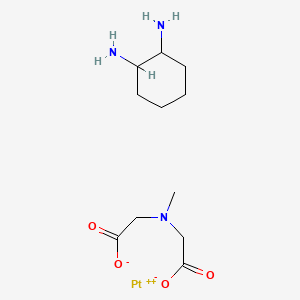
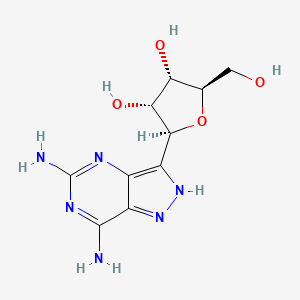
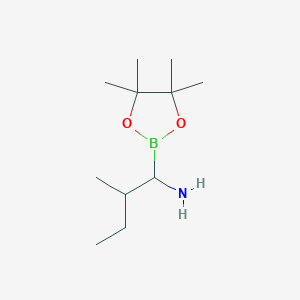

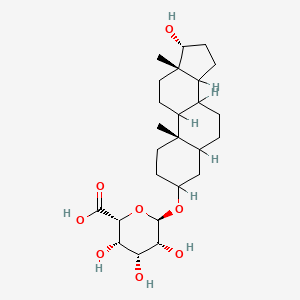
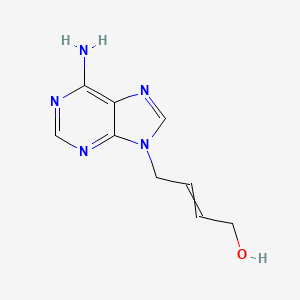
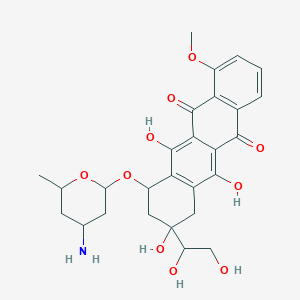
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)

![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)
